4-Benzyloxolan-2-one

Beschreibung

Contextual Significance within Organic Chemistry

The significance of 4-Benzyloxolan-2-one in organic chemistry is intrinsically linked to the prevalence and versatility of the γ-butyrolactone core. This five-membered lactone ring is a common motif in a vast array of natural products and biologically active compounds. Consequently, synthetic routes to functionalized γ-butyrolactones like this compound are of considerable interest to chemists for the construction of complex molecular architectures. Its specific structure, featuring the benzyl (B1604629) ether, offers a strategic advantage in multi-step syntheses, where this group can serve as a protecting group or be further modified.

Role as a Heterocyclic Scaffold (γ-lactone)

The γ-lactone ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. wikipedia.org This is due to its ability to interact with various biological targets and its presence in numerous pharmacologically active molecules. The γ-lactone moiety can be found in natural products exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

As a derivative of this important scaffold, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The benzyl group at the 4-position provides a handle for introducing further chemical diversity, allowing for the systematic exploration of structure-activity relationships in the development of new drug candidates. A notable example of its application is its use as an intermediate in the synthesis of novel pyrrole (B145914) derivatives intended as pharmaceutical agents.

Historical Perspective of Research on this compound

Direct historical accounts focusing exclusively on the research trajectory of this compound are not extensively documented in dedicated publications. Its emergence is intertwined with the broader history of research into γ-butyrolactone and its derivatives, which gained significant momentum in the mid-20th century with the discovery of their presence in various natural products and their diverse biological activities.

The development of synthetic methodologies for the construction of the γ-lactone ring has been a continuous area of research. Early methods often involved the cyclization of γ-hydroxycarboxylic acids. Over the decades, more sophisticated and stereoselective methods have been developed, enabling the synthesis of complex, chiral γ-lactones. The synthesis of specific derivatives like this compound likely arose from the need for functionalized building blocks in targeted synthetic campaigns. The identification of this compound as a useful intermediate in a 2002 patent for novel pyrrole derivatives marks a significant point in its documented application within pharmaceutical research.

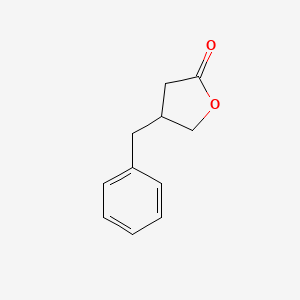

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUMFVKVLCXLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22530-98-9 | |

| Record name | DIHYDRO-4-(PHENYLMETHYL)-2(3H)-FURANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxolan 2 One and Its Analogues

Established Synthetic Pathways to the Oxolan-2-one Core

The oxolan-2-one, or γ-butyrolactone, ring is a prevalent structural motif in natural products and pharmaceuticals. Its synthesis has been extensively studied, with numerous methods developed for its construction.

Overview of Key Reactions and Reagents

The formation of the γ-butyrolactone core often involves the cyclization of a linear precursor containing a carboxylic acid and a hydroxyl group at the γ-position, or their synthetic equivalents. Key reactions include:

Lactonization of γ-hydroxycarboxylic acids: This is a direct and common method, often acid- or base-catalyzed, to form the five-membered lactone ring.

Reduction of succinic anhydrides and their derivatives: Substituted succinic anhydrides can be selectively reduced to afford the corresponding γ-butyrolactones.

Oxidative cyclization of diols: 1,4-diols can be oxidized to form the lactone ring.

Radical cyclization: Radical-mediated cyclization of unsaturated precursors offers a powerful method for constructing the oxolan-2-one ring system. A notable example is the direct oxidation of γ-aryl carboxylic acids in the presence of a peroxydisulphate-copper(II) chloride system, which proceeds through a stable benzylic radical intermediate to yield the γ-butyrolactone regioselectively. tandfonline.comresearchgate.net

Common reagents employed in these transformations include various acids (e.g., H₂SO₄, TsOH), bases (e.g., NaH, K₂CO₃), reducing agents (e.g., NaBH₄, LiAlH₄), and oxidizing agents (e.g., PCC, PDC).

Regioselectivity Considerations in Ring Closure

Achieving high regioselectivity in the formation of the γ-lactone ring is crucial, especially when competing cyclization pathways could lead to other ring sizes (e.g., δ-lactones). The regioselectivity is primarily governed by the structure of the starting material and the reaction conditions. The stability of the five-membered ring generally favors the formation of γ-butyrolactones from γ-hydroxy acids or their equivalents.

In radical cyclization approaches, the regioselectivity is dictated by the stability of the intermediate radical. For instance, the formation of a stable benzylic radical at the γ-position of a carboxylic acid precursor directs the cyclization to exclusively form the γ-lactone. tandfonline.comresearchgate.net This method has proven to be highly regioselective for the synthesis of 5-aryl-substituted γ-butyrolactones, which are structurally analogous to 4-benzyl-substituted derivatives. tandfonline.com

Benzylic Functionalization Strategies

The introduction of the benzyl (B1604629) moiety at the 4-position (γ-position) of the oxolan-2-one ring is a key step in the synthesis of the target molecule. This can be achieved either by starting with a benzyl-containing precursor that is then cyclized, or by functionalizing a pre-formed lactone ring.

Introduction of the Benzyl Moiety

Several strategies have been developed for the introduction of a benzyl group at various positions of the γ-butyrolactone ring. While direct C4-benzylation of a preformed γ-butyrolactone is challenging, methods involving the construction of the ring from a benzyl-substituted precursor are more common.

One effective strategy involves the use of γ-phenyl substituted butyric acids. These precursors, upon oxidative cyclization, can directly lead to the formation of γ-benzyl-γ-butyrolactones. tandfonline.comresearchgate.net Another approach involves the palladium-catalyzed arylation of α-methylene-γ-butyrolactone, which, depending on the conditions, can lead to 3-benzylfuran-2(5H)-ones that can be subsequently reduced to 3-benzyl-γ-butyrolactones. acs.orgnih.gov While this provides a route to the β-isomer, modifications of the starting materials and conditions could potentially be explored for the synthesis of the γ-isomer.

The following table summarizes selected methods for the synthesis of benzyl-substituted γ-butyrolactones:

| Starting Material | Reagents and Conditions | Product | Reference |

| γ-Aryl carboxylic acids | (NH₄)₂S₂O₈, CuSO₄·5H₂O, H₂O/CH₃CN, reflux | γ-Aryl-γ-butyrolactones | tandfonline.comresearchgate.net |

| α-Methylene-γ-butyrolactone | Aryl iodides, Pd(OAc)₂, PPh₃, Et₃N | 3-Benzylfuran-2(5H)-ones | acs.orgnih.gov |

Catalytic Approaches in Benzylic Functionalization

Catalytic methods offer efficient and selective routes for C-C bond formation. In the context of 4-benzyloxolan-2-one synthesis, catalytic approaches can be employed for the introduction of the benzyl group.

For instance, the palladium-catalyzed arylation of α-methylene-γ-butyrolactone provides a catalytic route to benzyl-substituted lactones. acs.orgnih.gov While this specific example leads to the 3-benzyl isomer, the principle of transition metal-catalyzed cross-coupling reactions is a powerful tool that could be adapted for the synthesis of the 4-benzyl analogue, potentially through the use of a suitably functionalized lactone precursor.

Chemo-Enzymatic Syntheses of Optically Enriched Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Chemo-enzymatic methods, which combine chemical synthesis with enzymatic transformations, provide a powerful strategy for the preparation of enantiomerically enriched compounds.

Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic mixtures. In the context of this compound, lipase-catalyzed kinetic resolution of a racemic precursor, such as a γ-hydroxy ester or a γ-hydroxynitrile, can be employed to separate the enantiomers. For example, the lipase-catalyzed kinetic resolution of racemic γ-hydroxy esters has been shown to be an effective method for the synthesis of both enantiomers of β-benzyl-γ-butyrolactone. researchgate.netrsc.org This approach involves the selective acylation or hydrolysis of one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation.

A study on the lipase-catalyzed resolution of a family of saturated γ- and δ-lactones found that while δ-lactones were resolved with high enantiomeric excess, γ-lactones were resolved less efficiently. nih.gov However, optimization of the enzyme, substrate, and reaction conditions can often lead to improved enantioselectivity. For instance, lipases from Pseudomonas species have shown promise in the resolution of certain lactones. nih.gov

The following table highlights examples of lipase-catalyzed resolutions relevant to the synthesis of optically active benzyl-substituted γ-butyrolactones:

| Substrate | Enzyme | Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Racemic γ-hydroxy ester (precursor to β-benzyl-γ-butyrolactone) | Lipase (B570770) | Kinetic Resolution | Enantiopure γ-hydroxy ester and acylated ester | High | researchgate.netrsc.org |

| Racemic γ-nonalactone | Pseudomonas sp. Lipase | Hydrolysis | (R)-γ-nonalactone and (S)-γ-nonanoic acid | 70% at 50% conversion | nih.gov |

While direct enzymatic synthesis or resolution of this compound has not been extensively reported, the successful application of chemo-enzymatic methods for its β-isomer suggests that similar strategies could be developed for the synthesis of optically enriched (R)- and (S)-4-benzyloxolan-2-one. This could involve the screening of various lipases and other hydrolases for their ability to resolve racemic this compound or its precursors.

Enzymatic Resolution and Asymmetric Synthesis

Enzymatic methods have become powerful tools for accessing enantiomerically pure compounds. organic-chemistry.org For lactones like this compound, both kinetic resolution of a racemic mixture and direct asymmetric synthesis from a prochiral precursor are viable biocatalytic strategies.

Enzymatic Kinetic Resolution (EKR):

Lipases are the most extensively used enzymes for the kinetic resolution of lactones and their precursors due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. nih.govresearchgate.net In the context of this compound, a racemic mixture could be resolved through enantioselective hydrolysis or alcoholysis catalyzed by a lipase. For instance, lipase-catalyzed hydrolysis would preferentially convert one enantiomer of the lactone to the corresponding γ-hydroxy acid, allowing for the separation of the unreacted, enantiopure lactone.

A common strategy involves the resolution of a precursor, such as a racemic γ-hydroxy ester or amide. Lipase-catalyzed transesterification of racemic 4-substituted 4-hydroxybutyramides has been shown to proceed with high enantioselectivity, yielding optically active γ-substituted γ-butyrolactones after cyclization. nih.gov This approach could be adapted for this compound, as illustrated in the following generalized scheme:

Step 1: A racemic precursor, racemic 3-benzyl-4-hydroxybutanamide, is subjected to a lipase (e.g., from Pseudomonas sp.) and an acyl donor.

Step 2: The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other (R)-enantiomer unreacted.

Step 3: The acylated (S)-ester and the unreacted (R)-alcohol can be separated.

Step 4: Subsequent acid-catalyzed cyclization of the separated enantiomers yields (S)- and (R)-4-Benzyloxolan-2-one, respectively.

| Enzyme Class | Typical Substrate | Potential Application for this compound | Expected Outcome |

| Lipases | Racemic γ-hydroxy esters/amides | Enantioselective acylation of a racemic 4-benzyl-γ-hydroxyester precursor | Separation of enantiomers to yield chiral this compound |

| Esterases | Racemic lactones | Enantioselective hydrolysis of racemic this compound | Unreacted enantiomer is recovered with high optical purity |

Asymmetric Synthesis:

Direct asymmetric synthesis from a prochiral substrate offers a more atom-economical route to a single enantiomer. Biocatalytic reduction of a prochiral ketone is a well-established method. tudelft.nl For this compound, a suitable precursor would be ethyl 3-benzoylpropanoate. An alcohol dehydrogenase (ADH) could catalyze the stereoselective reduction of the keto group to a hydroxyl group. researchgate.net This newly formed chiral center would then direct the spontaneous intramolecular cyclization to yield enantiomerically enriched this compound. nih.govnih.gov The enantioselectivity of the resulting lactone is directly determined by the facial selectivity of the ADH used. researchgate.net

Stereochemical Control in Biocatalysis

The high degree of stereochemical control in biocatalytic reactions stems from the well-defined, three-dimensional structure of the enzyme's active site. tudelft.nl In lipase-catalyzed resolutions, the enzyme's active site can differentiate between the two enantiomers of a racemic substrate, preferentially binding and catalyzing the reaction of one over the other. This selectivity is often explained by models such as Kazlauskas' rule for secondary alcohols, where the relative sizes of the substituents at the chiral center dictate which enantiomer fits more favorably into the active site. researchgate.net

For the asymmetric reduction of a ketone using an ADH, stereochemical control is governed by the specific orientation of the substrate and the hydride donor (the cofactor NADH or NADPH) within the enzyme's active site. researchgate.net According to Prelog's rule, the enzyme delivers the hydride to either the Re or Si face of the prochiral carbonyl group, leading to the predictable formation of either the (S) or (R) alcohol. By selecting an appropriate ADH (either (S)-selective or (R)-selective), chemists can directly synthesize the desired enantiomer of the target hydroxy ester, which then cyclizes to the corresponding lactone. nih.gov

The choice of enzyme is therefore critical for achieving high enantiomeric excess (ee). Screening of different lipases or ADHs from various microbial sources is a common practice to find the optimal biocatalyst for a specific substrate. researchgate.net

Novel Synthetic Route Development and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also environmentally benign. The principles of green chemistry, such as maximizing atom economy and using sustainable resources, are increasingly integral to the synthesis of valuable chemicals like this compound.

Sustainable Methodologies in Lactone Synthesis

Sustainable approaches to lactone synthesis aim to reduce waste, avoid hazardous reagents, and utilize renewable feedstocks or catalysts.

Catalytic Hydrogenation of Renewable Precursors: One promising green route involves the catalytic hydrogenation of precursors derived from biomass. rsc.org For instance, 2-furanone, which can be synthesized from xylose-derived furfural, has been efficiently hydrogenated to γ-butyrolactone (GBL) using a recyclable palladium catalyst supported on humin-derived activated carbon. rsc.org A similar strategy could be envisioned for this compound, starting from a suitably substituted furanone precursor.

Oxidative Lactonization of Diols: The aerobic oxidative lactonization of diols using copper/nitroxyl catalyst systems presents a green alternative to traditional oxidation methods that use stoichiometric, often toxic, oxidants. organic-chemistry.org This method uses ambient air as the ultimate oxidant under mild conditions. For the synthesis of this compound, a potential precursor would be 3-benzyl-1,4-butanediol. A chemo- and regioselective oxidation of the less hindered primary alcohol would lead to the desired lactone.

One-Pot Cascade Reactions: Biocatalytic cascades, where multiple enzymatic steps are performed in a single vessel, represent a highly efficient and sustainable strategy. rsc.org These one-pot systems minimize intermediate purification steps, reduce solvent waste, and can drive equilibria towards the product. A synthetic route to a 4-substituted-γ-butyrolactone could be designed using a cascade involving an alcohol dehydrogenase for a stereoselective reduction followed by an esterase for in-situ cyclization.

| Sustainable Method | Precursor for this compound | Key Advantages |

| Catalytic Hydrogenation | Benzyl-substituted furanone | Utilizes renewable feedstocks, recyclable catalyst |

| Aerobic Oxidative Lactonization | 3-Benzyl-1,4-butanediol | Uses air as the oxidant, mild conditions |

| Biocatalytic Cascades | Ethyl 3-benzoylpropanoate | One-pot reaction, reduced waste, high efficiency |

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govwikipedia.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with high atom economy is inherently less wasteful. Addition and rearrangement reactions are ideal, often having 100% atom economy. nih.gov Substitution and elimination reactions, by contrast, generate stoichiometric byproducts and thus have lower atom economy. wikipedia.org

To illustrate this, consider a plausible, conventional synthesis of this compound via the reduction of diethyl 2-benzylsuccinate (B1233348) followed by cyclization.

Hypothetical Synthetic Step: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Reactants: Diethyl 2-benzylsuccinate (C₁₅H₂₀O₄, MW = 264.32 g/mol ) + Lithium Aluminum Hydride (LiAlH₄, MW = 37.95 g/mol ). Note: The full balanced equation including workup steps (e.g., with H₂O and acid) would be complex, but for a simplified atom economy calculation of the key transformation, we consider the main reagent.

Product: 3-Benzyl-1,4-butanediol (C₁₁H₁₆O₂, MW = 180.24 g/mol ). The subsequent cyclization to the lactone is an intramolecular dehydration and is not considered in this step's calculation.

Byproducts: The reduction of the two ester groups generates aluminum salts and lithium salts during workup, which constitute significant waste.

Even without a full balanced equation, it is clear that the atoms from LiAlH₄ are not incorporated into the final diol product, leading to poor atom economy for this step.

An Atom-Economical Alternative: Catalytic Hydrogenation

A greener alternative is the catalytic hydrogenation of the same starting ester.

Reactants: Diethyl 2-benzylsuccinate (C₁₅H₂₀O₄, MW = 264.32 g/mol ) + 2 H₂ (MW = 2 x 2.02 = 4.04 g/mol ).

Products: 3-Benzyl-1,4-butanediol (C₁₁H₁₆O₂, MW = 180.24 g/mol ) + 2 Ethanol (B145695) (C₂H₅OH, MW = 46.07 g/mol ).

In this case, if the diol is the desired product for subsequent lactonization:

% Atom Economy = [180.24 / (264.32 + 4.04)] x 100 = 67.1%

While not 100%, this is significantly better than the LiAlH₄ reduction. If ethanol is also a valuable product, the efficiency is higher. The ideal synthesis for this compound would involve a catalytic addition or cycloisomerization reaction where all reactant atoms are incorporated into the final lactone structure, achieving an atom economy of or close to 100%. organic-chemistry.org

Stereochemical Aspects of 4 Benzyloxolan 2 One Derivatives

Chiral Center Identification and Configuration Assignment (R/S Nomenclature)

The cornerstone of understanding the stereochemistry of 4-benzyloxolan-2-one is the identification of its chiral center(s) and the unambiguous assignment of their absolute configurations using the Cahn-Ingold-Prelog (CIP) priority rules. msu.educhemistrysteps.comlibretexts.orglibretexts.org The primary chiral center in this compound is the carbon atom at the 4-position of the oxolane ring, which is bonded to four different substituents: a benzyl (B1604629) group, a hydrogen atom, and two different parts of the lactone ring. vulcanchem.com

The assignment of the R/S configuration is a systematic process:

Priority Assignment: Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. chemistrysteps.comlibretexts.org

Orientation: The molecule is then oriented so that the lowest-priority substituent (often a hydrogen atom) points away from the viewer. libretexts.orgyoutube.com

Determining Configuration: An arrow is drawn from the highest-priority group (1) to the second-highest (2), and then to the third-highest (3). If the arrow traces a clockwise direction, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the direction is counter-clockwise, the configuration is 'S' (from the Latin sinister, meaning left). chemistrysteps.comlibretexts.orgyoutube.com

In cases with multiple chiral centers, this process is applied to each center individually, leading to diastereomers and enantiomers. msu.edu For instance, functionalization of the this compound ring can introduce additional stereocenters, requiring careful stereochemical assignment for each.

Enantioselective Synthesis Strategies for this compound

The synthesis of enantiomerically pure this compound is a significant challenge that has been addressed through various enantioselective strategies. These methods aim to produce a single enantiomer, which is crucial for applications where stereochemistry dictates activity.

Key strategies include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral precursor containing the necessary stereocenter can be chemically transformed into the target this compound.

Chiral Auxiliaries: A chiral auxiliary, such as an Evans oxazolidinone, can be temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a key reaction. ambeed.comwilliams.edu The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Chiral catalysts, often metal complexes with chiral ligands, can be employed to catalyze a reaction that creates the chiral center with high enantioselectivity. For instance, asymmetric hydrogenation or cyclization reactions can be designed to favor the formation of either the (R)- or (S)-enantiomer.

Enzymatic Resolutions: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could selectively hydrolyze or acylate one enantiomer of a this compound precursor. researchgate.net

| Synthesis Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Synthesis from a chiral hydroxy acid. |

| Chiral Auxiliaries | A temporary chiral group directs stereoselective bond formation. ambeed.comwilliams.edu | Use of an Evans oxazolidinone to guide alkylation. williams.edu |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Rhodium-catalyzed asymmetric hydrogenation of an unsaturated precursor. |

| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture. researchgate.net | Lipase-catalyzed enantioselective acylation. researchgate.net |

Diastereoselective Control in Functionalization Reactions

Once a chiral this compound is obtained, further functionalization often requires control over the creation of new stereocenters relative to the existing one. This is known as diastereoselective control.

A common functionalization is the alkylation at the α-position to the carbonyl group (the 3-position). This is typically achieved by forming an enolate and then reacting it with an electrophile. The stereochemical outcome of this reaction is influenced by the existing stereocenter at the 4-position. The bulky benzyl group at the 4-position can sterically hinder the approach of the electrophile from one face of the enolate, leading to the preferential formation of one diastereomer. williams.edu

The choice of base, solvent, and reaction temperature can significantly impact the diastereoselectivity of such reactions. williams.edu For example, the use of lithium diisopropylamide (LDA) at low temperatures is a common method for generating enolates for diastereoselective alkylations. harvard.edu The resulting diastereomers can then be separated using techniques like chromatography.

Analysis of Stereoisomeric Purity and Characterization Techniques

Determining the stereoisomeric purity (enantiomeric excess or diastereomeric ratio) and confirming the absolute configuration of this compound derivatives is crucial. This is accomplished through a combination of chromatographic and spectroscopic techniques.

Chiral Chromatography Applications

Chiral chromatography is a powerful tool for separating enantiomers and diastereomers. ajol.inforegistech.com

Chiral Stationary Phases (CSPs): High-performance liquid chromatography (HPLC) and gas chromatography (GC) columns with chiral stationary phases are commonly used. These CSPs create a chiral environment where the two enantiomers of a compound interact differently, leading to different retention times and thus, separation. registech.comsigmaaldrich.com

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral column. sigmaaldrich.comlibretexts.org

Advanced Spectroscopic Methods for Stereochemical Elucidation

While chromatography can separate stereoisomers, spectroscopic methods are essential for elucidating their specific three-dimensional structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for determining relative stereochemistry.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space correlations between protons, providing insights into the relative orientation of substituents. longdom.org

Chemical Shift Analysis: The chemical shifts of protons and carbons in diastereomers are often different. researchgate.net Detailed analysis of these shifts, sometimes aided by computational modeling, can help in assigning the relative stereochemistry. researchgate.netnih.gov

Chiroptical Spectroscopy: These techniques measure the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the molecule and can be compared with theoretical calculations to determine the stereochemistry. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and provides information about the stereochemistry based on the vibrational transitions of the molecule. mdpi.com

| Technique | Principle | Application in Stereochemical Analysis |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. registech.com | Quantifies enantiomeric excess and separates diastereomers. sigmaaldrich.com |

| 2D NMR (COSY, NOESY) | Reveals proton connectivity and spatial proximity. longdom.org | Determines the relative configuration of stereocenters. |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light. mdpi.com | Elucidates the absolute configuration of chiral molecules. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption in the infrared region. mdpi.com | Provides detailed stereochemical information based on molecular vibrations. |

Reactivity and Chemical Transformations of 4 Benzyloxolan 2 One

Ring-Opening Reactions and Subsequent Derivatization

The strained nature of the lactone ring in 4-benzyloxolan-2-one makes it susceptible to ring-opening reactions by various nucleophiles. foster77.co.ukjsynthchem.com This reactivity is a cornerstone of its utility as a synthetic building block.

Nucleophilic Attack: The electrophilic carbonyl carbon of the lactone is a prime target for nucleophiles. nih.gov Strong nucleophiles, such as Grignard reagents and organolithium compounds, can readily open the ring to form γ-hydroxy amides or ketones. For instance, the reaction with Grignard reagents can lead to the formation of β-disubstituted carboxylic acids after subsequent oxidation. nih.gov

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. nih.govyoutube.com Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. nih.gov

Aminolysis and Alcoholysis: Amines and alcohols can also act as nucleophiles, leading to the formation of γ-hydroxy amides and γ-hydroxy esters, respectively. These reactions often require elevated temperatures or catalysts to proceed efficiently.

Following the initial ring-opening, the resulting functional groups can be further modified. For example, the newly formed hydroxyl and carboxylic acid or ester functionalities can undergo a variety of transformations, including oxidation, reduction, esterification, and amidation, to create a diverse array of derivatives.

Functional Group Interconversions on the Benzyl (B1604629) Moiety

The benzyl group of this compound offers another site for chemical modification. wikipedia.org These transformations allow for the introduction of various functional groups, further expanding the synthetic utility of this compound.

Common functional group interconversions on the benzyl moiety include:

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, to introduce substituents at the ortho, meta, or para positions. The specific conditions for these reactions depend on the desired substituent and the presence of activating or deactivating groups.

Benzylic Oxidation: The benzylic position can be oxidized to a ketone or carboxylic acid under appropriate conditions.

Hydrogenolysis: The benzyl group can be removed via catalytic hydrogenolysis, which cleaves the carbon-oxygen bond and converts the benzyl ether to an alcohol. This deprotection strategy is useful when the benzyl group is used as a protecting group for the hydroxyl functionality.

Electrophilic and Nucleophilic Reactions of the Lactone Ring

While ring-opening is a predominant reaction, the lactone ring itself can participate in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The α-protons of the lactone are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. foster77.co.uk This enolate is a powerful nucleophile and can react with various electrophiles, including alkyl halides and aldehydes, in what is known as an aldol (B89426) reaction. foster77.co.uk These reactions allow for the introduction of substituents at the α-position of the lactone ring.

Nucleophilic Reactions: The carbonyl oxygen of the lactone can act as a nucleophile in certain reactions. For example, it can be protonated in the presence of a strong acid, which activates the lactone towards attack by weaker nucleophiles. nih.gov

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. nih.govrsc.orgrsc.org this compound can serve as a substrate in various transition metal-catalyzed reactions.

| Catalyst System | Reactant | Product Type | Reference |

| Rhodium complexes with (R)-BINAP ligands | Phenylboronic acid, (E)-4-phenylbut-3-en-2-one | Oxolane precursor | |

| Copper-catalyzed | Isocyanates | Tertiary carbamates | researchgate.net |

| Palladium-catalyzed | Diazomethane | Cyclopropanes | uoguelph.ca |

One notable example is the use of rhodium catalysts in asymmetric 1,4-addition reactions to construct the oxolane ring with high enantioselectivity. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to modify the benzyl group. For instance, a palladium catalyst can be used in the coupling of benzyl magnesium chloride with zinc(II) chloride. google.com These reactions provide a powerful means to create carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures. nih.gov

Derivatization for Enhanced Reactivity and Selectivity

Derivatization is a chemical process of converting a compound into a derivative with properties more suitable for a specific analytical method or to enhance its reactivity. taylorandfrancis.comspectroscopyonline.com In the context of this compound, derivatization can be employed to enhance its reactivity or to introduce specific functionalities for analytical purposes. chemcoplus.co.jplibretexts.org

Silylation: The introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, can protect the hydroxyl group that may be formed during ring-opening reactions. chemcoplus.co.jp This protection allows for subsequent reactions to be carried out selectively at other positions of the molecule. Silyl ethers are also more volatile, which can be advantageous for gas chromatography analysis. chemcoplus.co.jp

Acylation: Acylation of the hydroxyl group with reagents like acetyl chloride or benzoyl chloride can also serve as a protection strategy. chromatographyonline.com The resulting esters can be more stable and may exhibit different reactivity profiles.

Formation of Chiral Auxiliaries: For stereoselective reactions, the hydroxyl group can be derivatized with a chiral auxiliary. This approach allows for the control of stereochemistry in subsequent transformations, which is crucial in the synthesis of enantiomerically pure compounds.

These derivatization strategies significantly broaden the scope of chemical transformations possible with this compound, making it a valuable and adaptable building block in the synthesis of a wide range of organic molecules. taylorandfrancis.commdpi.com

Advanced Spectroscopic and Computational Investigations of 4 Benzyloxolan 2 One

High-Resolution Spectroscopic Characterization Techniquesresearchgate.netnih.gov

High-resolution spectroscopic techniques are indispensable for the precise characterization of molecular structures. researchgate.netmdpi.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy provide detailed information about the atomic arrangement, molecular weight, and functional groups within 4-Benzyloxolan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. emerypharma.comlibretexts.org In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed, and their chemical shifts, multiplicities, and coupling constants offer crucial insights into the connectivity of the molecule. msu.edumnstate.edu

The analysis of a typical ¹H-NMR spectrum would reveal signals for the aromatic protons of the benzyl (B1604629) group, the benzylic protons, and the protons of the oxolan-2-one ring. The integration of these signals provides the ratio of the number of protons of each type. mnstate.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further confirm the coupling relationships between adjacent protons. emerypharma.com

Table 1: Representative ¹H-NMR Data for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Benzylic Protons (CH₂) | 4.5-4.7 | Singlet/Doublet | 2H |

| Methylene Protons (lactone ring) | 2.5-2.9 | Multiplet | 2H |

| Methine Proton (lactone ring) | 4.3-4.6 | Multiplet | 1H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer used.

Mass Spectrometry for Molecular Mass and Fragmentation Analysisdrawellanalytical.comwikipedia.org

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. pressbooks.pubuomustansiriyah.edu.iq In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight.

The fragmentation of this compound under electron impact (EI) ionization typically involves the cleavage of the weakest bonds. Common fragmentation pathways for esters and ethers include the loss of the alkoxy group and rearrangements. libretexts.orgacdlabs.com The resulting fragment ions provide a fingerprint that helps to confirm the structure of the molecule. memphis.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 178 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysisnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to study its electronic transitions, respectively. drawellanalytical.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone ring and the C-O stretching of the ester and ether linkages. mdpi.com

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The chromophores in this compound, primarily the benzene (B151609) ring, will absorb UV light at specific wavelengths, leading to characteristic peaks in the UV-Vis spectrum. msu.edu

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | C=O Stretch (lactone) | 1770-1790 cm⁻¹ |

| IR Spectroscopy | C-O Stretch (ester) | 1150-1250 cm⁻¹ |

| IR Spectroscopy | C-O Stretch (ether) | 1070-1150 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H Stretch | ~3030 cm⁻¹ |

Computational Chemistry and Molecular Modeling Studiesmdpi.comcgmartini.nlrsc.org

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitymdpi.comrsc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can be employed to predict various properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.netaps.org These calculations help in understanding the molecule's reactivity and spectroscopic characteristics. jussieu.fr

Table 4: Representative DFT-Calculated Properties for γ-Butyrolactone Derivatives

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | Varies | Indicates electronic stability and reactivity |

| Dipole Moment | Varies | Relates to polarity and intermolecular interactions |

Note: Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.orgnih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of the molecule in different environments. plos.orgmdpi.com This is particularly useful for understanding the flexibility of the benzyl group and the puckering of the oxolan-2-one ring. The simulations provide insights into the dynamic behavior of the molecule, which can influence its interactions with other molecules. cgmartini.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.commedcraveonline.com These models are instrumental in drug discovery and development, offering predictive insights into the activity of new chemical entities and guiding the synthesis of more potent and selective analogs. ijert.orgneovarsity.org For the γ-butyrolactone scaffold, which is the core of this compound, QSAR studies have been pivotal in understanding the structural requirements for various biological activities, particularly antifungal effects. mdpi.comresearchgate.net

QSAR models are developed by correlating molecular descriptors with the biological activities of a set of compounds. taylorfrancis.com These descriptors are numerical representations of the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. scienceforecastoa.com By employing statistical methods like multiple linear regression (MLR), a mathematical equation is generated that describes the relationship between these descriptors and the observed biological activity. mdpi.com

In the context of γ-butyrolactone derivatives, several QSAR studies have been conducted to elucidate the structural features that govern their fungicidal activity. mdpi.comresearchgate.netrsc.org For instance, a study on new α-methylene-γ-butyrolactone derivatives revealed a strong correlation between their molecular structures and their fungicidal activity against Colletotrichum lagenarium. mdpi.com The developed QSAR model showed a high correlation coefficient (R² = 0.9824), indicating its robustness and predictive power. mdpi.comresearchgate.net The analysis highlighted that ester derivatives bearing electron-withdrawing groups on the benzene ring exhibited enhanced fungicidal activity compared to those with electron-donating groups. mdpi.com

Another study on heterocycle-substituted α-methylene-γ-butyrolactones also demonstrated the utility of QSAR in understanding their antifungal properties against Botrytis cinerea. researchgate.netrsc.org The resulting QSAR model (R² = 0.947) provided a convincing correlation between the molecular structures and their antifungal potency. rsc.org This research underscored that compounds with electron-withdrawing groups and minimal steric hindrance were more likely to have desirable biological activity. researchgate.netrsc.org Furthermore, three-dimensional QSAR (3D-QSAR) analyses have suggested that the introduction of bulky and negatively charged groups can be favorable for the antifungal activity of novel α-methylene-γ-butyrolactone derivatives. researchgate.net

The general process of a QSAR study involves several key steps: the selection of a series of compounds with a common structural scaffold, the determination of their biological activity, the calculation of molecular descriptors, the development of a mathematical model, and the validation of that model. mdpi.com The predictive ability of a QSAR model is crucial and is often assessed through internal and external validation techniques. mdpi.com

While specific QSAR models for this compound are not extensively documented in the reviewed literature, the existing research on analogous γ-butyrolactone derivatives provides a solid foundation for predicting its potential biological activities and for designing future studies. The established importance of electronic and steric factors in the fungicidal activity of this class of compounds suggests that modifications to the benzyl group of this compound could significantly influence its biological profile.

Q & A

Q. What are the recommended synthetic routes for 4-Benzyloxolan-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves esterification or lactonization reactions. Key steps include benzyl group protection of hydroxyl intermediates followed by cyclization. Optimization strategies include:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts to enhance reaction specificity.

- Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions like hydrolysis.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

Detailed experimental protocols should be documented in the main manuscript for reproducibility, with extended data in supplementary materials .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm lactone ring formation and benzyl substitution patterns. Peaks near δ 4.5–5.0 ppm (methylene protons adjacent to oxygen) are diagnostic.

- IR Spectroscopy : Absorption bands at ~1740 cm⁻¹ (C=O stretch of lactone) and ~1100 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

Cross-referencing with literature data and computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification.

- Waste Disposal : Segregate chemical waste in labeled containers for professional hazardous waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Replication Studies : Reproduce experiments using standardized protocols (e.g., identical cell lines, solvent controls).

- Purity Validation : Confirm compound identity and purity (>95%) via HPLC or GC-MS before biological testing.

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency metrics.

Cross-disciplinary collaboration with analytical chemists ensures robust data interpretation .

Q. What computational strategies are employed to predict the reactivity of this compound in novel synthetic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced activity.

- Reaction Pathway Modeling : Software like Gaussian or ORCA can model transition states to identify energetically favorable pathways.

Experimental validation of predictions is critical to confirm computational findings .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with modifications at the benzyl group or lactone oxygen.

- Bioactivity Profiling : Test derivatives against disease-relevant targets (e.g., cancer cell lines, inflammatory markers) using assays like MTT or ELISA.

- Multivariate Analysis : Apply statistical tools (e.g., PCA or QSAR) to correlate structural features with activity trends.

Include negative controls and validate results through dose-dependent experiments .

Additional Methodological Notes

- Data Presentation : Avoid redundancy between text and tables; highlight critical findings in the discussion section .

- Ethical Standards : Ensure compliance with institutional review boards (IRBs) for biological studies and cite primary literature to avoid plagiarism .

- Advanced Characterization : For complex derivatives, consider X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.